2-[4-(Phenylsulfanyl)phenyl]quinoline
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Overview
Description
2-[4-(Phenylsulfanyl)phenyl]quinoline is an organic compound that belongs to the quinoline family It is characterized by the presence of a phenylsulfanyl group attached to the phenyl ring, which is further connected to the quinoline structure
Mechanism of Action
Target of Action
It’s known that quinoline derivatives have a wide range of applications in medicinal and synthetic organic chemistry . They are often used in the synthesis of anti-depressant molecules .
Mode of Action
Quinoline derivatives are known to interact with various targets in the body, leading to changes in cellular function .
Biochemical Pathways
Quinoline derivatives are known to be involved in various biochemical reactions, such as the suzuki–miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The molecular weight of a similar compound, 2-phenylquinoline, is 2052545 , which may influence its pharmacokinetic properties.
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities .
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various factors, including the use of alternative reaction methods, such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (uv radiation) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Phenylsulfanyl)phenyl]quinoline typically involves the reaction of 4-(Phenylsulfanyl)aniline with a quinoline derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the aniline derivative is coupled with a halogenated quinoline in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Phenylsulfanyl)phenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroper
Properties
IUPAC Name |
2-(4-phenylsulfanylphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NS/c1-2-7-18(8-3-1)23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22-21/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGGKXZKNIYVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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